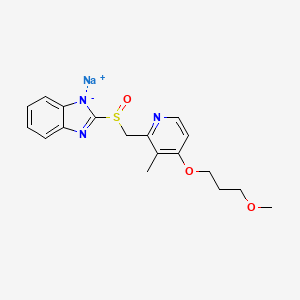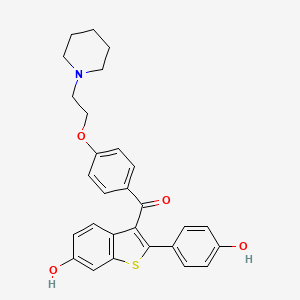![molecular formula C25H20N4O3 B1678849 6-Amino-4-(2,5-dimethoxyphenyl)-3-(naphthalen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 361185-42-4](/img/structure/B1678849.png)
6-Amino-4-(2,5-dimethoxyphenyl)-3-(naphthalen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Descripción general
Descripción
RBC8 is a small molecule inhibitor of the Ras-like GTPases RalA and RalB that prevents binding of the GTPase to the Ral-binding protein. RBC8 has been shown to prevent Ral-mediated spreading of murine embryonic fibroblasts, block anchorage-independent growth of H2122 and H358 lung cancer cell lines (IC50s = 3.5 and 3.4 µM, respectively), and inhibit the growth of H2122 lung cancer xenografts in mice (50 mg/kg i.p.).
RBC8 is a RalA and RalB GTPase inhibitor (EC50 ~3.5 μM). RBC8 suppresses growth of xenograft tumors in mice. e Ras-like GTPases RalA and RalB are important drivers of tumour growth and metastasis. Chemicals that block Ral function would be valuable as research tools and for cancer therapeutics.
Aplicaciones Científicas De Investigación
Application in Cellular Biology: Platelet Function Study
Summary of the Application
RBC8, also known as the Ral GTPase inhibitor, has been used in studies investigating the function of Rals in human and mouse platelets . The Ral GTPases, RalA and RalB, are known for their regulatory roles in exocytosis .
Methods of Application
Initial studies confirmed that RBC8 could effectively inhibit Ral GTPase activation, with an IC50 of 2.2μM and 2.3μM for RalA and RalB, respectively . The compound was used in functional studies involving human platelets .
Results or Outcomes
The use of RBC8 revealed significant, dose-dependent inhibition of platelet aggregation, secretion (α- and dense granule), integrin activation, and thrombus formation . However, α-granule release of platelet factor 4, Ca2+ signaling, or phosphatidylserine exposure were unaltered . This suggests that while RBC8 is useful as a Ral inhibitor in platelets, it may also have off-target effects in the same concentration range as for Ral inhibition .
Application in Cancer Research: Inhibition of Tumor Growth
Summary of the Application
RBC8 has been shown to have potential applications in cancer research, specifically in the inhibition of tumor growth . It has been used in studies investigating the growth of various types of cancer cells, including chronic myelogenous leukemia, gastric cancer cells, and hepatocellular carcinoma .
Methods of Application
In these studies, RBC8 was applied to the cancer cells and the effects on cell growth were observed . The specific methods of application, such as the concentration of RBC8 used and the duration of treatment, may vary depending on the type of cancer cell being studied .
Results or Outcomes
The use of RBC8 resulted in a reduction in the growth of the cancer cells . In addition, RBC8 and BQU57 have both been observed to inhibit lung cancer growth and bladder cancer in soft agar and in vivo . These results suggest that RBC8 could potentially be used as a therapeutic agent in the treatment of these types of cancer .
Application in Embryonic Development: Growth of Murine Embryonic Fibroblasts
Summary of the Application
RBC8 has been used in studies investigating the growth of murine embryonic fibroblasts (MEFs) . MEFs are often used as a model system to study various biological processes, including cell growth and differentiation .
Methods of Application
In these studies, RBC8 was applied to the MEFs and the effects on cell growth were observed . The specific methods of application, such as the concentration of RBC8 used and the duration of treatment, may vary depending on the specific experimental setup .
Results or Outcomes
The use of RBC8 resulted in a reduction in the growth of the MEFs . This suggests that RBC8 could potentially be used to modulate cell growth in this system . However, further studies are needed to fully understand the mechanisms of action of RBC8 in this context .
Propiedades
IUPAC Name |
6-amino-4-(2,5-dimethoxyphenyl)-3-naphthalen-2-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O3/c1-30-17-9-10-20(31-2)18(12-17)21-19(13-26)24(27)32-25-22(21)23(28-29-25)16-8-7-14-5-3-4-6-15(14)11-16/h3-12,21H,27H2,1-2H3,(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLMQBVUFKIKYLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2C(=C(OC3=NNC(=C23)C4=CC5=CC=CC=C5C=C4)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-4-(2,5-dimethoxyphenyl)-3-(naphthalen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



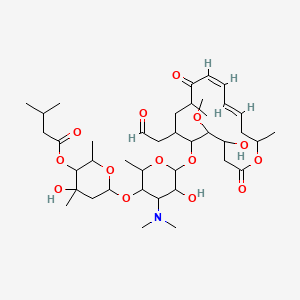
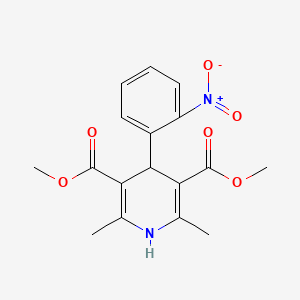
![4-[(3,5-Di-tert-butyl-4-hydroxybenzoyl)amino]benzoic acid](/img/structure/B1678773.png)
![(2S)-N-[(2S,3S)-4-[(2S)-2-(tert-butylcarbamoyl)pyrrolidin-1-yl]-3-hydroxy-4-oxo-1-phenylbutan-2-yl]-2-(quinoxaline-2-carbonylamino)butanediamide](/img/structure/B1678774.png)


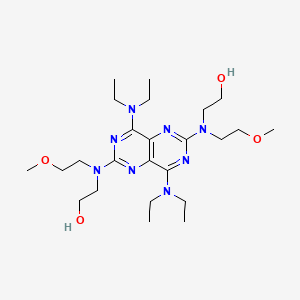
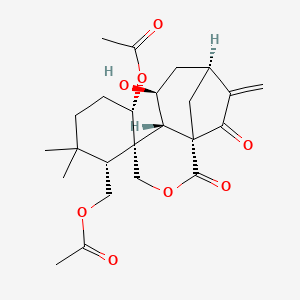
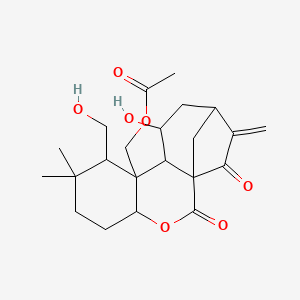
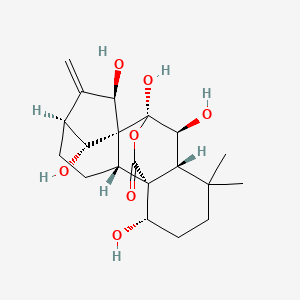
![3,6,8-Trihydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B1678784.png)
